N,N-bis(2-mercaptoethyl)methylamine

Description

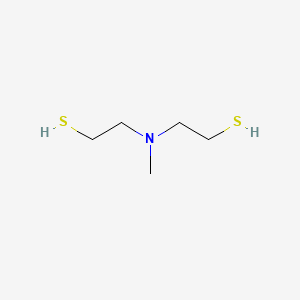

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(2-sulfanylethyl)amino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMPOFWHXYWQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCS)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321119 | |

| Record name | N,N-bis(2-mercaptoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19031-92-6 | |

| Record name | N,N-bis(2-mercaptoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis 2 Mercaptoethyl Methylamine Ns2 Ligand

Precursor Chemistry and Starting Materials for Ligand Construction

The primary and most logical precursor for the synthesis of N,N-bis(2-mercaptoethyl)methylamine is N-methyldiethanolamine (MDEA) . This choice is predicated on the direct structural analogy, where the two hydroxyl groups of MDEA correspond to the thiol groups in the target molecule.

The industrial production of N-methyldiethanolamine is well-established and typically involves the ethoxylation of methylamine (B109427) with ethylene (B1197577) oxide. nih.gov This reaction is generally carried out under controlled temperature and pressure to ensure the dialkylation of the amine.

An alternative laboratory-scale synthesis of MDEA involves the reaction of diethanolamine (B148213) with a methylating agent, such as methyl iodide or dimethyl sulfate. This process necessitates careful control of reaction conditions to favor N-methylation and minimize the formation of quaternary ammonium (B1175870) salts.

The selection of starting materials for the synthesis of the NS2 ligand is summarized in the table below.

| Starting Material | Role in Synthesis | Common Synthetic Route to Starting Material |

| Methylamine | Primary amine source | Industrial production from ammonia (B1221849) and methanol. |

| Ethylene Oxide | Source of the ethylene bridge | Industrial production via oxidation of ethylene. |

| N-methyldiethanolamine (MDEA) | Direct precursor to the target ligand | Reaction of methylamine with ethylene oxide. nih.gov |

Reaction Pathways and Synthetic Route Development

The conversion of N-methyldiethanolamine to this compound involves the transformation of the two hydroxyl groups into thiol groups. While a direct, one-pot conversion is not commonly reported, a two-step pathway is the most chemically feasible and widely practiced approach for similar transformations.

Step 1: Activation of the Hydroxyl Groups

The initial step involves the activation of the hydroxyl groups of MDEA to create good leaving groups. This is typically achieved by converting them into sulfonate esters, most commonly tosylates or mesylates. The reaction of MDEA with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding di-tosylate or di-mesylate intermediate.

Step 2: Nucleophilic Substitution with a Thiolating Agent

The activated intermediate is then subjected to nucleophilic substitution with a sulfur-containing nucleophile to introduce the thiol functionality. A common and effective method utilizes thiourea . The reaction proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the final dithiol product, this compound.

An alternative, though less common, approach for the second step could involve the use of other sulfur nucleophiles like sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate (B1230152) (KSAc). If thioacetate is used, an additional hydrolysis step is required to deprotect the thiol groups.

A summary of the probable reaction pathway is presented below:

| Reaction Step | Reactants | Reagents | Intermediate/Product |

| 1. Activation | N-methyldiethanolamine | p-Toluenesulfonyl chloride, Pyridine | N,N-bis(2-tosyloxyethyl)methylamine |

| 2. Thiolation | N,N-bis(2-tosyloxyethyl)methylamine | Thiourea, followed by a base (e.g., NaOH) | This compound |

Optimization of Ligand Synthesis Protocols and Yields

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product by carefully controlling the reaction conditions at each step.

Optimization of the Activation Step:

The formation of the di-tosylate or di-mesylate intermediate is critical. Key parameters to optimize include:

Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete conversion of both hydroxyl groups.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and prevent side reactions.

Base: The choice and amount of base are crucial to neutralize the HCl generated and to catalyze the reaction. Pyridine often serves as both the base and the solvent.

Optimization of the Thiolation Step:

For the conversion of the activated intermediate to the dithiol, the following factors are important for optimization:

Solvent: A polar aprotic solvent is generally preferred for the reaction with thiourea.

Reaction Time and Temperature: The reaction time and temperature need to be carefully monitored to ensure the complete formation of the isothiouronium salt and to avoid potential side reactions.

Hydrolysis Conditions: The concentration of the base and the temperature during hydrolysis of the isothiouronium salt can affect the final yield and purity.

Purification:

Purification of the final product is typically achieved through distillation under reduced pressure or column chromatography to remove any unreacted starting materials, intermediates, and byproducts.

Coordination Chemistry of N,n Bis 2 Mercaptoethyl Methylamine with Transition Metals

General Principles of N,S,S-Donor Ligand Chelation to Metal Centers

Ligands that bind to a metal ion through more than one donor atom are known as chelating ligands. libretexts.org This process of forming a ring structure with the metal center is called chelation. N,S,S-donor ligands, such as N,N-bis(2-mercaptoethyl)methylamine, possess a nitrogen atom and two sulfur atoms that can donate lone pairs of electrons to a transition metal, forming a stable complex. csbsju.edu The stability of these complexes is attributed to the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. csbsju.edu

The coordination of N,S,S-donor ligands to a metal center is governed by several principles:

Hard and Soft Acid and Base (HSAB) Theory: Transition metals, particularly those in lower oxidation states, are considered soft acids. The sulfur donor atoms in the N,S,S ligand are soft bases, leading to strong, favorable interactions. The nitrogen donor is a harder base than sulfur.

Chelate Ring Size: The formation of five- or six-membered chelate rings is entropically favored and generally leads to more stable complexes. In the case of this compound, the coordination with a metal center results in the formation of two five-membered rings.

The reactivity and structure of the resulting metal complexes are highly dependent on the nature of the metal ion, its oxidation state, and the specific arrangement of the donor atoms in the ligand. mdpi.com

Complexation with Technetium

The coordination chemistry of this compound with technetium (Tc) is of particular interest, especially in the context of radiopharmaceuticals.

This compound acts as a tridentate ligand, meaning it binds to the technetium center through three donor atoms: the nitrogen of the amine and the two sulfur atoms of the mercaptoethyl groups. nih.gov This κ³-coordination (kappa-3) is a common binding mode for this type of ligand. libretexts.org

In the formation of technetium complexes, the stoichiometry often involves a 1:1 ratio of the technetium metal core to the this compound ligand. For instance, in complexes involving a [Tc(V)O]³⁺ core, the ligand coordinates to form a neutral complex with the general formula [TcO(this compound)]. The remaining coordination sites on the technetium atom can be occupied by other ligands.

The coordination geometry around the technetium center in complexes with this compound is typically square pyramidal or distorted trigonal bipyramidal. nih.gov For Tc(V) oxo complexes, a square pyramidal geometry is common, with the oxo group in the apical position and the N,S,S-donor ligand forming part of the basal plane. nih.gov

Structural isomerism, where compounds have the same chemical formula but different arrangements of atoms, is a key aspect of coordination chemistry. libretexts.org In technetium complexes with this compound, different isomers can arise from the arrangement of the ligand around the metal center. For example, in an octahedral complex, the tridentate ligand can adopt either a facial (fac) or meridional (mer) arrangement. However, with the typical chelation of this ligand, a facial arrangement is more common.

The potential for different coordination geometries can lead to the formation of multiple chemical species in solution. nih.gov The use of a constraining tridentate ligand like this compound can limit the possible coordination geometries. nih.gov

The chelation of this compound to technetium significantly enhances the stability of the resulting complex due to the chelate effect. The formation of multiple chelate rings increases the thermodynamic stability and reduces the likelihood of the ligand dissociating from the metal center.

The use of tridentate ligands like this compound can improve the chemical homogeneity of technetium-labeled compounds. nih.govjohnshopkins.edu By occupying three coordination sites, the ligand restricts the possible coordination geometries and reduces the formation of multiple, closely related species that can be difficult to separate and characterize. nih.gov This leads to a single, more uniform product, which is crucial for applications requiring high purity. nih.govjohnshopkins.edu For example, conversion of a technetium-peptide complex with a less defined coordination sphere to a complex containing this compound resulted in a single, more hydrophobic species as confirmed by HPLC. nih.gov

Complexation with Rhenium

Due to the chemical similarities between technetium and rhenium, the coordination chemistry of this compound with rhenium often mirrors that with technetium. nih.gov

The formation of rhenium complexes with this compound follows pathways analogous to those observed for technetium. nih.gov Starting with appropriate rhenium precursors, such as rhenium(V) or rhenium(I) compounds, the N,S,S-ligand can be introduced to form stable complexes. For example, reactions of [ReCl₃(NNC₅H₄NH)(NHNC₅H₄N)] with this compound yield the corresponding complex [ReCH₃N(CH₂CH₂S)₂(NHNC₅H₄N)]. nih.gov

Structural Elucidation of Rhenium Complexes

The study of rhenium complexes with this compound is pivotal, in part due to the significance of technetium (a lighter congener of rhenium) in radiopharmaceuticals. The ligand, often abbreviated as NS2, has been investigated as a coligand in the development of metal-based diagnostic agents.

In an effort to model the coordination environment of technetium-hydrazinonicotinamide (HYNIC) peptide complexes, the reaction of a rhenium-HYNIC precursor, [ReCl3(NNC5H4NH)(NHNC5H4N)], with this compound has been explored. This reaction yields the complex [ReCH3N(CH2CH2S)2(NHNC5H4N)]. nih.gov In this complex, this compound acts as a tridentate ligand, coordinating to the rhenium center through its two sulfur atoms and the tertiary amine nitrogen. This coordination constrains the geometry around the metal center, which can lead to more chemically homogeneous and stable products, a desirable characteristic for radiopharmaceutical applications. nih.gov

The structural characterization of such rhenium complexes often relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. While detailed crystallographic data for this specific rhenium complex is not widely available in public literature, the characterization is typically supported by techniques like High-Performance Liquid Chromatography (HPLC), which can confirm the formation of a single, stable product. nih.gov The study of these complexes provides valuable insights into the coordination preferences of rhenium and, by extension, technetium, with mixed N/S donor ligand sets.

Complexation with Other Transition Metals

The versatile N,S-donor set of this compound also allows for the formation of stable complexes with a range of other transition metals, including zinc and copper. The coordination behavior with these metals is of interest for applications in catalysis, materials science, and as models for bioinorganic systems.

The coordination chemistry of zinc with this compound is not extensively documented in dedicated studies. However, insights can be drawn from the behavior of closely related N,S-donor ligands. For instance, the zinc complex chemistry of N-(2-mercaptoethyl)picolylamine, another tridentate N,S ligand, has been shown to be highly variable. hud.ac.uk This variability suggests that the coordination of this compound to zinc could also result in a range of structures depending on the reaction conditions and the presence of other ligands.

Table 1: General Coordination Properties of Zinc with N,S-Donor Ligands

| Property | Description |

| Common Coordination Numbers | 4, 5, 6 |

| Preferred Geometries | Tetrahedral, Square Pyramidal, Octahedral |

| Ligand Binding | Typically involves coordination of both nitrogen and sulfur donor atoms. |

| Structural Diversity | Can form mononuclear, dinuclear, or polynuclear structures, often with bridging thiolate groups. |

This table summarizes general trends for zinc complexes with N,S-donor ligands, providing a likely context for the coordination of this compound.

Direct studies on the coordination chemistry of this compound with copper are scarce in the available literature. However, the extensive research on copper complexes with other N,S-donor ligands provides a framework for predicting its behavior. Copper(II) complexes with bis(amino amide) ligands, for example, have been shown to form various stoichiometries and coordination environments, as analyzed by techniques such as UV-vis spectroscopy and electrospray ionization mass spectrometry (ESI-MS). nih.gov

Copper(II), a d⁹ metal, often exhibits distorted geometries due to the Jahn-Teller effect, with square planar and square pyramidal being common. The coordination of this compound to a copper(II) center would likely result in a stable complex due to the chelate effect. The two sulfur atoms and the nitrogen atom would form a tridentate ligand framework. The remaining coordination sites on the copper ion could be occupied by solvent molecules or counter-ions. The nature of the side chains and the length of the aliphatic spacer in related ligands have been shown to influence the stability and basicity of the resulting copper complexes. nih.gov

The flexibility of the ethyl arms in this compound allows it to adopt various conformations to accommodate the geometric preferences of different transition metals. As a tridentate ligand, it can coordinate to a metal center in a meridional (mer) or facial (fac) fashion. The mer isomer would have the three donor atoms in a plane that includes the metal ion, while the fac isomer would have the three donor atoms occupying one face of an octahedron.

The coordination geometry of transition metal complexes is influenced by factors such as the size and charge of the metal ion, the nature of the ligand, and the reaction conditions. youtube.com With N,S-donor ligands like this compound, the soft sulfur donors generally favor coordination to softer metal ions, while the harder nitrogen donor can coordinate to a wider range of metal ions. This ambidentate character contributes to the diverse coordination chemistry observed with these types of ligands. For instance, studies on various transition metal complexes with N,S-donor ligands have revealed geometries ranging from square planar and tetrahedral to octahedral and distorted variations thereof. nih.gov

The presence of multiple donor atoms and the potential for bridging interactions make this compound a candidate for the construction of polynuclear and supramolecular structures. Thiolate groups are well-known to act as bridging ligands between two or more metal centers, leading to the formation of dinuclear, polynuclear, or even extended one-, two-, or three-dimensional coordination polymers.

Structural Characterization and Spectroscopic Analysis of N,n Bis 2 Mercaptoethyl Methylamine and Its Metal Complexes

X-ray Crystallographic Studies

The coordination of N,N-bis(2-mercaptoethyl)methylamine to metal centers has been a subject of interest, particularly with transition metals. In a technetium complex, N,N'-bis-L-(1-carboxy-2-mercaptoethyl)ethylenediamine oxotechnetium(V), the technetium atom is hexacoordinated. researchgate.net It is bonded to an oxygen atom (with a bond length of 1.657(3) Å), the two nitrogen atoms of the ethylenediamine (B42938) backbone, and the two deprotonated sulfur atoms of the mercaptoethyl groups. researchgate.net The sixth coordination site, located trans to the oxo group, is occupied by a deprotonated carboxylate group. researchgate.net This results in a distorted octahedral geometry around the technetium core. researchgate.net

In another example involving a related ligand, N,N-bis(2-aminoethyl)ethane-1,2-diamine (tren), with nickel(II), two distinct coordination environments are observed. nih.gov One Ni(II) cation is six-coordinated by five nitrogen atoms from the ligand and one oxygen atom from a polyoxidotantalate anion, forming a slightly distorted [NiON₅] octahedron. nih.gov The other Ni(II) cation is coordinated to three nitrogen atoms and three oxygen atoms, resulting in a [NiO₃N₃] octahedral geometry. nih.gov These examples highlight the versatile coordination behavior of such amine- and sulfur-containing ligands, which can adapt their conformation to suit the electronic and steric requirements of the metal ion.

Table 1: Selected Bond Lengths in [⁹⁹TcO(EC)] researchgate.net

| Bond | Length (Å) |

| Tc=O | 1.657(3) |

| Tc-N | |

| Tc-S |

Note: Specific bond lengths for Tc-N and Tc-S were not provided in the abstract.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.

The ¹H and ¹³C NMR spectra of this compound in solution would provide detailed information about its structure. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons (CH₃), the methylene (B1212753) protons adjacent to the nitrogen (N-CH₂), and the methylene protons adjacent to the sulfur (S-CH₂). The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. The methyl protons would appear as a singlet, while the methylene protons would likely appear as triplets due to coupling with the adjacent methylene group protons. The thiol protons (S-H) would appear as a broad singlet, and their chemical shift can be sensitive to concentration and temperature due to hydrogen bonding.

The ¹³C NMR spectrum would similarly show distinct signals for the methyl carbon, the two different methylene carbons, providing further confirmation of the ligand's carbon framework.

While specific NMR data for this compound was not found in the search results, data for the related compound methylamine (B109427) can provide some context. The ¹H NMR spectrum of methylamine in water shows signals that are influenced by the solvent and pH. hmdb.cadocbrown.info

Upon coordination to a metal ion, the NMR spectrum of the ligand is expected to change significantly. The chemical shifts of the protons and carbons in the vicinity of the metal center will be affected by the electronic and magnetic properties of the metal. The coordination of the thiol groups in a deprotonated form would lead to the disappearance of the S-H proton signal. The changes in the chemical shifts of the methylene protons can provide information about the conformation of the chelate rings formed upon coordination.

In some cases, dynamic processes such as ligand exchange or conformational changes can be studied using variable-temperature NMR spectroscopy. These studies can provide insights into the lability and stability of the metal-ligand bonds in solution. The study of related hyperbranched polymers synthesized via Michael addition polymerization with similar thiol and amine functionalities utilizes ¹H NMR to monitor reaction efficiencies, demonstrating the utility of this technique in characterizing complex systems in solution. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of this compound and its metal complexes. These methods probe the vibrational modes of molecules, providing insights into bond strengths, functional groups, and the coordination environment of the metal center.

For the free ligand, this compound, characteristic vibrational bands are expected for the S-H, C-S, C-N, and C-H bonds. The S-H stretching vibration is typically observed in the range of 2550-2600 cm⁻¹. Upon coordination to a metal ion, the deprotonation of the thiol group leads to the disappearance of this band, which is a strong indicator of complex formation.

The C-S stretching vibration, usually found in the 600-800 cm⁻¹ region, is sensitive to the coordination of the sulfur atoms to the metal center. A shift in the position of this band upon complexation can provide information about the strength of the metal-sulfur bond. Similarly, the C-N stretching vibrations, which appear in the 1000-1250 cm⁻¹ range for the tertiary amine group, can be affected by the coordination of the nitrogen atom to the metal.

In a study involving a related N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI) compound, which shares the mercaptoethyl functional groups, spectroscopic techniques were utilized for characterization, though specific vibrational data was not detailed. Research on other similar ligands, such as those derived from bis(2-picolyl)amine, has shown that IR spectroscopy is crucial for determining the coordination mode and stereochemistry of the resulting metal complexes. rsc.org While detailed experimental IR and Raman data for this compound and its specific metal complexes are not extensively reported in the available literature, the principles of vibrational spectroscopy suggest that these techniques are indispensable for their structural analysis.

Table 1: Expected Characteristic Vibrational Frequencies for this compound and its Metal Complexes

| Functional Group | Expected Wavenumber (cm⁻¹) (Free Ligand) | Expected Change upon Complexation |

| S-H stretch | 2550-2600 | Disappearance |

| C-H stretch | 2850-3000 | Minor shifts |

| C-N stretch | 1000-1250 | Shift in frequency |

| C-S stretch | 600-800 | Shift in frequency |

| N-H stretch (in related primary/secondary amines) | 3300-3500 | Shift upon coordination |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides valuable information about the electronic transitions within a molecule or complex. For this compound, the free ligand is expected to exhibit absorptions in the ultraviolet region due to π→π* and n→π* transitions associated with the sulfur and nitrogen lone pairs.

Upon complexation with transition metals, new absorption bands often appear in the visible region. These bands are typically due to d-d electronic transitions within the metal ion's d-orbitals, which are influenced by the ligand field created by the coordinating sulfur and nitrogen atoms. The energy and intensity of these d-d bands can provide insights into the coordination geometry of the metal center (e.g., tetrahedral, square planar, or octahedral) and the nature of the metal-ligand bonding. nih.govnih.gov

Furthermore, ligand-to-metal charge transfer (LMCT) bands may also be observed. In the case of complexes with this compound, these would likely involve the transfer of electron density from the sulfur or nitrogen donor atoms to the metal center. The energy of these LMCT bands is related to the redox properties of both the ligand and the metal.

While specific UV-Vis spectral data for metal complexes of this compound are not extensively documented in the provided search results, studies on related Schiff base and other multidentate ligand complexes demonstrate the utility of this technique in characterizing their electronic structure and geometry. researchgate.netresearchgate.net

Table 2: General Electronic Transitions for Transition Metal Complexes of this compound

| Type of Transition | Typical Wavelength Region | Information Gained |

| π→π* (Ligand) | < 300 nm | Ligand electronic structure |

| n→π* (Ligand) | 300-400 nm | Ligand electronic structure |

| d-d transitions | 400-800 nm | Coordination geometry, ligand field strength |

| Ligand-to-Metal Charge Transfer (LMCT) | 300-600 nm | Metal-ligand bonding, redox properties |

Note: This table presents generalized information based on the principles of electronic spectroscopy for transition metal complexes, as specific data for this compound complexes is limited in the available literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applicable to species with one or more unpaired electrons, such as paramagnetic transition metal complexes. numberanalytics.com For complexes of this compound with paramagnetic metal ions (e.g., Cu(II), Co(II), Mn(II)), EPR spectroscopy can provide detailed information about the electronic structure and the immediate coordination environment of the metal center.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. Anisotropy in the g-factor can indicate the symmetry of the ligand field around the metal ion.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the donor atoms of the ligand (e.g., ¹⁴N). The magnitude and pattern of the hyperfine coupling provide direct evidence for the atoms coordinating to the metal and can offer insights into the degree of covalency in the metal-ligand bonds.

For instance, in a Cu(II) complex (d⁹, S=1/2) with this compound, the EPR spectrum would be expected to show features arising from the interaction of the unpaired electron with the ⁶³Cu and ⁶⁵Cu nuclei (both I=3/2), typically resulting in a four-line pattern. Further splitting due to coupling with the ¹⁴N nucleus (I=1) of the amine group might also be resolved under certain conditions.

Studies on copper complexes with other polyamine ligands have demonstrated the power of EPR in determining the geometry and bonding characteristics. Although specific EPR data for paramagnetic complexes of this compound is not detailed in the provided search results, the principles of EPR spectroscopy indicate its high potential for characterizing these systems.

Table 3: General EPR Parameters and Their Significance for Paramagnetic Complexes of this compound

| EPR Parameter | Symbol | Information Provided |

| g-factor | g | Electronic environment, symmetry of the ligand field |

| Metal hyperfine coupling constant | A(M) | Identity of the metal ion, nature of the metal-ligand bond |

| Ligand hyperfine coupling constant | A(L) | Identification of coordinating ligand atoms (e.g., N) |

Note: This table outlines the general utility of EPR parameters. Specific experimental values for paramagnetic complexes of this compound are not available in the cited literature.

Reactivity and Ligand Transformations of N,n Bis 2 Mercaptoethyl Methylamine and Its Complexes

Redox Properties of Metal-Ligand Systems

The interaction between a metal center and the N,N-bis(2-mercaptoethyl)methylamine ligand can lead to complexes with interesting redox properties. The ligand itself can be redox-active, meaning it can participate in electron transfer reactions. mdpi.com This behavior is particularly relevant when coordinated to transition metals that can exist in multiple oxidation states. mdpi.com

The redox potential of the metal-ligand system is a key parameter that determines the ease with which the complex can be oxidized or reduced. This potential is influenced by the nature of the metal ion, the coordination geometry, and the presence of other ligands in the complex. purdue.edu For instance, the electrochemical behavior of copper complexes with redox-active ligands has been studied to understand the interplay between the metal and ligand in electron transfer processes. mdpi.com

In some cases, the redox process is centered on the ligand, while in others, it involves the metal ion. There can also be instances of delocalization, where the transferred electron is shared between the metal and the ligand. purdue.edu The study of these properties often involves techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. mdpi.com

Ligand Exchange and Substitution Reactions in Metal Complexes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk In the context of this compound complexes, this can involve the displacement of the NS2 ligand itself or the substitution of other co-ligands. These reactions are crucial for synthesizing new complexes and for understanding their stability and reactivity. libretexts.orgsavemyexams.com

The rate and mechanism of ligand exchange can vary significantly depending on several factors, including the nature of the incoming and outgoing ligands, the metal center, and the reaction conditions. libretexts.org For example, the substitution of water ligands in aqueous metal complexes by other ligands is a common and well-studied process. chemguide.co.uksavemyexams.com

A notable application of ligand exchange involving the NS2 ligand is in the field of radiopharmaceuticals. For instance, a technetium-99m complex containing a peptide and a mannitol (B672) co-ligand was converted to a more stable and chemically homogeneous complex by replacing the mannitol with this compound. nih.gov This ligand exchange resulted in a complex with improved properties for infection imaging. nih.gov

The mechanisms of ligand substitution reactions can be broadly classified as dissociative, associative, or interchange pathways. libretexts.org Kinetic studies, which measure the rate of reaction under different concentrations of reactants, are often employed to elucidate the specific mechanism of a ligand exchange reaction. inorgchemres.org

Chemical Modifications and Functionalization of the NS2 Ligand

The this compound (NS2) ligand can be chemically modified or functionalized to tune the properties of its metal complexes. mdpi.com These modifications can influence the steric and electronic environment around the metal center, thereby affecting the complex's stability, reactivity, and even its catalytic activity.

One approach to modification involves altering the backbone of the ligand. For example, introducing substituents on the carbon chain or replacing the methyl group on the nitrogen atom can lead to new ligands with different coordination properties. These changes can impact the resulting complex's geometry and redox potential.

Another strategy is to attach other functional groups to the ligand. This can be done to introduce new reactive sites, improve solubility, or to link the metal complex to other molecules, such as peptides or proteins. nih.gov This functionalization is particularly important in the development of targeted therapeutic and diagnostic agents.

Mechanistic Studies of Complex Formation and Ligand Reactivity

Understanding the mechanisms by which this compound forms complexes with metal ions and the subsequent reactivity of the coordinated ligand is essential for controlling the synthesis and application of these compounds. These studies often involve a combination of experimental techniques and computational modeling.

The formation of a metal complex with the NS2 ligand typically proceeds in a stepwise manner, involving the initial coordination of one or more donor atoms followed by chelation to form a stable ring structure. The kinetics of this process can be studied to determine the rate-determining step and to identify any reaction intermediates. inorgchemres.org

Once the complex is formed, the coordinated NS2 ligand can exhibit its own reactivity. For instance, the thiol groups of the ligand can undergo reactions such as oxidation or alkylation. The metal center can also influence the reactivity of the ligand, for example, by activating a C-H bond within the ligand structure. iiti.ac.in

Mechanistic investigations provide valuable insights into the factors that govern the stability and reactivity of these complexes, which is crucial for designing new compounds with desired properties for specific applications. purdue.edu

Theoretical and Computational Studies on N,n Bis 2 Mercaptoethyl Methylamine and Its Coordination Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in elucidating the properties of N,N-bis(2-mercaptoethyl)methylamine (also referred to as NS2) and its metal complexes. These calculations have been instrumental in understanding the electronic structure, bonding, and geometry of these compounds, particularly in the context of their use as coligands in radiopharmaceuticals.

DFT calculations have been employed to investigate the electronic structure and bonding in complexes of this compound, especially with technetium (Tc) and rhenium (Re). These studies are often performed in conjunction with the development of radiopharmaceuticals, where the ligand serves to stabilize the metallic core.

The tridentate nature of this compound, with its two thiol sulfur atoms and one tertiary amine nitrogen atom (an SNS donor set), allows it to form stable complexes with metal ions. DFT studies on related ReO(V) complexes with SNS donor ligands show that the coordination involves the deprotonated thiol groups and the nitrogen atom. The electronic environment of the metal center is significantly influenced by the strong σ-donating capabilities of the thiolate groups.

DFT calculations are a powerful method for predicting the three-dimensional structures of molecules and the energetic favorability of their formation. For the coordination compounds of this compound, these predictions are crucial for understanding their reactivity and biological behavior.

Studies on related technetium and rhenium complexes have shown that DFT can accurately predict the coordination geometry. For instance, in oxorhenium(V) complexes with SNS ligands, a distorted square-pyramidal or octahedral geometry is commonly observed, with the oxo group occupying an apical position. The this compound ligand typically coordinates in a facial or meridional fashion, depending on the steric and electronic requirements of the other ligands present.

The reaction of [ReOCl3(PPh3)2] with derivatives of N,N-bis(2-mercaptoethyl)amine has led to the isolation of neutral rhenium complexes where the SNS ligand is coordinated to the {ReO}3+ core researchgate.net. While the specific structural parameters for the methylamine (B109427) derivative were not found, the general structural features of these types of complexes have been established through X-ray crystallography and supported by DFT calculations.

Below are representative tables of calculated bond lengths and angles for a related ReO(V) complex with an SNS donor ligand to illustrate the type of data obtained from DFT studies.

Table 1: Representative Calculated Bond Lengths for a ReO(V)-SNS Complex Note: This data is for an analogous ReO(V) complex with a similar SNS ligand and is provided for illustrative purposes as specific data for the this compound complex was not available in the searched literature.

| Bond | Bond Length (Å) |

| Re=O | 1.68 |

| Re-S1 | 2.35 |

| Re-S2 | 2.36 |

| Re-N1 | 2.20 |

Table 2: Representative Calculated Bond Angles for a ReO(V)-SNS Complex Note: This data is for an analogous ReO(V) complex with a similar SNS ligand and is provided for illustrative purposes as specific data for the this compound complex was not available in the searched literature.

| Angle | Bond Angle (°) |

| O=Re-S1 | 105.0 |

| O=Re-S2 | 104.5 |

| O=Re-N1 | 95.0 |

| S1-Re-S2 | 85.0 |

| S1-Re-N1 | 80.0 |

| S2-Re-N1 | 80.5 |

The energetics of coordination, including the binding energy of the ligand to the metal center, can also be calculated using DFT. These calculations help in assessing the stability of the resulting complexes. For Tc-99m radiopharmaceuticals, high thermodynamic stability is a desirable property to prevent the release of the radionuclide in vivo. The use of this compound as a coligand has been shown to produce chemically more homogeneous and stable Tc-peptide complexes nih.gov.

Molecular Dynamics Simulations (if applicable for conformational flexibility and solution behavior)

Based on the conducted literature search, no specific studies employing molecular dynamics (MD) simulations for this compound or its coordination compounds were identified.

MD simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility, solvent interactions, and the dynamics of molecular recognition processes. While highly relevant for understanding how these complexes might behave in a biological environment, this specific area of computational study for this compound appears to be unexplored in the available literature.

Ligand Field Theory Applications and Electronic Transitions

There is no specific application of Ligand Field Theory (LFT) to analyze the electronic transitions of this compound complexes found in the searched literature.

However, LFT provides a theoretical framework for understanding the d-d electronic transitions that are characteristic of transition metal complexes. For d-block metals like technetium and rhenium, the coordination of ligands causes a splitting of the d-orbitals into different energy levels. The energy difference between these levels corresponds to the energy of photons in the UV-visible region of the electromagnetic spectrum.

In a hypothetical octahedral complex of Re(V) (a d2 ion) with an SNS ligand, the d-orbitals would split into t2g and eg sets. Electronic transitions from the occupied t2g orbitals to the empty eg orbitals would be responsible for the absorption bands in the electronic spectrum. The energy and intensity of these bands are influenced by the nature of the ligand, the geometry of the complex, and the metal's oxidation state. The strong field nature of the thiolate donors would lead to a significant d-orbital splitting. A detailed LFT analysis would require experimental spectroscopic data (UV-Vis spectra) and would allow for the determination of ligand field parameters, providing a deeper understanding of the electronic structure of these complexes.

Advanced Applications in Chemical Sciences Excluding Biological and Clinical Doma

Role in Catalysis and Reaction Engineering

The distinct structural characteristics of N,N-bis(2-mercaptoethyl)methylamine, specifically its tridentate NS2 ligand nature, allow it to play a significant role in catalysis and reaction engineering. The presence of both soft (sulfur) and hard (nitrogen) donor atoms enables it to form stable complexes with a variety of transition metals, influencing the catalytic activity and selectivity of chemical reactions.

One notable application is in the field of atom transfer radical polymerization (ATRP), a controlled polymerization technique. For instance, a derivative, N-methylbis[2-(dodecylthio)ethyl]amine (SNS), has been utilized as a ligand in copper-based ATRP of methyl methacrylate (B99206) (MMA). researchgate.net The resulting catalyst complex demonstrated high activity, leading to polymers with well-controlled molecular weights and low polydispersity. researchgate.net This highlights the potential of such ligands to fine-tune the performance of ATRP catalysts.

The compound's architecture is also crucial in reactions involving metal-centered catalysis. The transfer of methyl groups, a fundamental process in many organic reactions, can be influenced by the coordination environment around a metal catalyst. nih.gov While direct studies on this compound in this specific context are limited, the principles of how N-donor ligands affect methyl transfer reactions are well-established. nih.gov The amine group in this compound can modulate the electronic properties of a coordinated metal center, thereby influencing the kinetics and mechanism of methyl transfer.

Furthermore, the concept of using chelating amines to support catalysts is a broad strategy in reaction engineering. For example, tris(2-aminoethyl)amine (B1216632) (TAEA), a structurally related polyamine, has been used to modify metal oxide supports to enhance catalytic activity in reactions like the Knoevenagel condensation. nih.gov This suggests that this compound could similarly be employed to create supported catalysts with tailored basicity and activity. The thiol groups could also serve as anchoring points to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.

Applications in Materials Science

The dual functionality of this compound, possessing both amine and thiol groups, makes it a valuable building block in materials science for the creation of advanced polymers and functional materials with tunable characteristics.

Incorporation into Polymeric Architectures and Hybrid Materials

The reactive thiol groups of this compound are particularly useful for its incorporation into various polymer structures. Thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, provides a straightforward method for grafting molecules like this onto polymer backbones containing alkene groups. nih.gov This post-polymerization modification strategy allows for the precise introduction of the amine and thiol functionalities into a wide range of polymers, including poly(ester amide)s. nih.gov

This approach has been used to create functional polymers with tailored properties. For example, the introduction of thiol-containing compounds can significantly alter the thermal behavior and solubility of the resulting polymers. nih.gov Furthermore, the resulting thiol-functionalized polymers can be used to fabricate reprocessable networks and polyurethanes. nih.gov

Hybrid materials can also be synthesized by leveraging the reactivity of the thiol groups. For instance, thiol-terminated hyperbranched polymers have been grafted onto stainless steel surfaces, creating a versatile platform for further functionalization via thiol-based chemistries like thiol-epoxy coupling and thiol-ene radical photo-addition. duke.edu This demonstrates the potential for creating robust, functional coatings on various substrates.

Design of Functional Materials with Tunable Properties

The incorporation of this compound and similar thiol-containing molecules into materials allows for the design of functional materials with properties that can be precisely controlled. The presence of thiol groups on a polymer can impart specific functionalities, such as the ability to adsorb heavy metals. mdpi.com

For example, thiol-functionalized polynorbornene dicarboximides have been synthesized and shown to be effective in removing heavy metal ions like Pb²⁺, Cd²⁺, and Ni²⁺ from aqueous solutions. mdpi.com These polymers are not water-soluble, which simplifies their recovery and regeneration, making them economically viable for environmental remediation applications. mdpi.com

The ability to tune the properties of materials by incorporating such functional molecules is a key area of research. By carefully selecting the polymer backbone and the density of the grafted functional groups, materials with specific adsorption capacities, selectivities, and thermal stabilities can be designed. This opens up possibilities for creating a wide range of advanced materials for diverse applications.

Chelation in Environmental and Industrial Processes (Non-Biological Systems)

The strong affinity of the thiol groups in this compound for heavy metal ions makes it and its derivatives effective chelating agents for environmental remediation and industrial processes. These compounds can sequester toxic metals from contaminated water and industrial effluents.

A related compound, N,N'bis-(2-mercaptoethyl) isophthalamide (B1672271) (NBMI), has demonstrated a high affinity for heavy metals such as mercury, cadmium, and lead. nih.govnih.gov In vitro studies have shown that treatment of polluted water with NBMI can effectively remove these metals to undetectable levels. nih.gov This highlights the potential of such dithiol compounds in water purification technologies.

The application of thiol-functionalized materials extends to the removal of heavy metals from various aqueous systems. Polymers functionalized with thiol groups have been developed for the adsorption of ions like Pb²⁺, Cd²⁺, and Ni²⁺. mdpi.com These polymeric materials offer advantages such as being easily processable into membranes or fibers and being insoluble in water, which facilitates their separation and regeneration. mdpi.com

The development of new chelating agents is driven by the need for environmentally friendly alternatives to persistent ligands like EDTA and DTPA. researchgate.net Research into novel amino acid derivatives and other chelating ligands aims to provide effective metal sequestration with improved biodegradability, reducing the potential for remobilization of toxic metals from sediments. researchgate.net Nanomaterials are also being explored for heavy metal remediation due to their high surface area and tunable surface chemistry, offering efficient adsorption and catalysis. frontiersin.org

Development of Chemical Sensors and Probes (Non-Biological Targets)

The ability of this compound and similar structures to selectively bind to specific analytes, particularly metal ions, makes them promising candidates for the development of chemical sensors and probes for non-biological targets. The interaction between the chelating agent and the target can induce a measurable signal, such as a change in color, fluorescence, or electrochemical properties.

The design of sensors for heavy metal ions is a significant area of application. The selective binding of metal ions by the thiol groups can be harnessed to create sensitive and selective detection methods. nih.gov Aptamer-based sensors, which utilize nucleic acid aptamers in conjunction with nanomaterials, have emerged as a robust platform for detecting various heavy metals with high sensitivity and specificity. nih.gov The principles of selective binding and signal transduction are central to these technologies.

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings on N,N-bis(2-mercaptoethyl)methylamine

Academic research has primarily concentrated on two distinct applications of this compound, demonstrating its efficacy as both a stabilizing coligand in radiopharmaceuticals and a reactive moiety in advanced peptide synthesis.

In the field of radiochemistry, the compound, often abbreviated as NS2, has been successfully employed as a tridentate coligand for Technetium-99m (Tc-99m). nih.gov Research has shown that when used in conjunction with hydrazinonicotinamide (HYNIC)-conjugated peptides, the this compound ligand helps to constrain the coordination geometry around the Tc-99m metal center. acs.org This leads to the formation of a single, stable, and more chemically homogeneous radiolabeled peptide complex. nih.gov Compared to complexes prepared with other coligands like mannitol (B672), the NS2-containing complex exhibits improved stability and superior biodistribution properties, suggesting its potential for developing more reliable radiopharmaceuticals for applications such as infection imaging. nih.gov The research also extended to modeling these interactions with Rhenium (Re), a chemical analogue of Technetium. nih.gov

A second significant area of research is in synthetic protein chemistry, where a C-terminal peptide-amide derivative, referred to as a BMEA (N,N-bis(2-mercaptoethyl)-amide), serves as a highly effective thioester precursor for Native Chemical Ligation (NCL). ysu.am Peptides terminating in a BMEA group can be synthesized using standard Fmoc solid-phase peptide synthesis protocols. ysu.am The presence of two β-mercaptoethyl groups on the amide nitrogen ensures that one thiol is always positioned for an intramolecular N-to-S acyl transfer, which generates the required thioester in situ for the ligation reaction. ysu.am This methodology provides a convenient and efficient alternative to the direct synthesis of peptide thioesters, which can be challenging. ysu.am

Table 1: Summary of Key Research Applications for this compound This table is interactive. Column headers can be used to sort the data.

| Application Area | Moiety/Ligand Name | Key Finding | Metal/Reactant Involved |

|---|---|---|---|

| Radiopharmaceuticals | NS2 (Tridentate Ligand) | Acts as a stabilizing coligand, forming a single, chemically homogeneous complex with improved biodistribution. nih.govacs.org | Technetium-99m (Tc-99m), Rhenium (Re) |

| Protein Synthesis | BMEA (C-terminal Amide) | Functions as a thioester precursor for Native Chemical Ligation (NCL), simplifying the synthesis of key peptide intermediates. ysu.am | C-terminal amino acid of a peptide |

Unexplored Avenues in Ligand Synthesis and Derivatization

Despite its demonstrated utility, the academic literature lacks detailed reports on the synthesis of this compound itself. While studies utilize the compound, they often state it was synthesized without providing the specific methodology. nih.gov This represents a significant gap and a key avenue for future research. Developing and optimizing a robust, high-yield synthesis for the parent ligand would be invaluable for facilitating broader investigation into its properties and applications.

Furthermore, the derivatization of the this compound scaffold is a largely unexplored field. Future research could focus on:

Modification of the N-methyl group: Replacing the methyl group with other alkyl or functionalized chains could modulate the ligand's steric bulk, solubility, and the electronic properties of the donor nitrogen atom. This could fine-tune the stability and reactivity of its metal complexes.

Alterations to the Ethylene (B1197577) Backbone: Introducing substituents on the carbon backbone could create chiral ligands for use in asymmetric catalysis or alter the bite angle and flexibility of the chelate rings.

Thiol Protection/Deprotection Strategies: Research into more efficient and orthogonal protecting group strategies for the thiol functionalities would be beneficial, particularly for its application in complex multi-step syntheses like the preparation of BMEA peptides. ysu.am

Prospects for Novel Coordination Architectures and Multi-Metallic Systems

Current research has established the role of this compound as a tripodal, mononuclear ligand that coordinates to a single metal center through its nitrogen and two sulfur atoms. nih.govacs.org However, the potential for this ligand to form more complex coordination architectures has not been thoroughly investigated.

Prospective research directions include:

Bridging Ligand Capabilities: The two thiol donors have the potential to bridge two different metal centers, leading to the formation of dinuclear or polynuclear complexes. The flexible ethyl arms could allow the ligand to adopt various conformations to facilitate such bridging. Exploring reactions with different metal-to-ligand stoichiometries and various metal precursors could yield novel multi-metallic systems with interesting magnetic or catalytic properties.

Self-Assembly and Supramolecular Chemistry: Under specific conditions (e.g., controlled pH, solvent systems, or with specific counter-ions), it is conceivable that this ligand could participate in the self-assembly of more complex structures like coordination polymers or discrete cages.

Mixed-Ligand Systems: The existing work already demonstrates its use as a coligand. nih.gov A systematic exploration of its coordination with a wider range of metals (beyond Tc/Re) in the presence of other ancillary ligands could lead to complexes with unique geometries and functionalities. For instance, coordination with zinc or cadmium could be relevant for bioinorganic modeling. researchgate.net

Emerging Non-Biological Applications in Chemical Sciences and Engineering

While the application in radiopharmaceuticals has a biological endpoint, the underlying coordination chemistry is a fundamental aspect of chemical science. The most prominent non-biological application established to date is its role in facilitating Native Chemical Ligation for the chemical synthesis of proteins. ysu.am This positions the BMEA derivative as a valuable tool in chemical biology and biotechnology for producing proteins with unnatural amino acids or specific modifications.

Emerging and potential applications that warrant future investigation include:

Catalysis: The [N,S,S] coordination environment is known to stabilize various metal oxidation states. Metal complexes of this compound could be screened for catalytic activity in reactions such as oxidation, reduction, or C-C bond formation. The potential for derivatization offers a pathway to tune catalyst performance.

Materials Science: As a sulfur-rich ligand, it could be used to synthesize precursors for metal sulfide (B99878) nanoparticles or thin films. The decomposition of well-defined molecular complexes can offer a controlled route to such materials.

Environmental Remediation: The strong affinity of soft thiol donors for soft heavy metals (like mercury, lead, and cadmium) is well-known. While related dithiol ligands have been investigated for this purpose, the specific potential of this compound or its derivatives immobilized on a solid support could be an area for environmental engineering research.

Q & A

Q. How is N,N-bis(2-mercaptoethyl)methylamine (BMEDA) synthesized and characterized for radiopharmaceutical applications?

BMEDA is typically synthesized via nucleophilic substitution reactions, where methylamine reacts with 2-mercaptoethyl halides under controlled pH. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, elemental analysis for purity (>98.5%), and mass spectrometry to validate molecular weight . In radiopharmaceutical contexts, BMEDA is conjugated with radionuclides like technetium-99m or rhenium-188 via thiol-metal coordination. Stability of these complexes is assessed using HPLC and gamma spectroscopy .

Q. What analytical techniques are critical for confirming BMEDA’s purity and structural integrity?

Essential techniques include:

Q. What role does BMEDA play in liposomal drug delivery systems?

BMEDA acts as a bifunctional chelator in liposomal systems, enabling conjugation of radionuclides (e.g., 188Re) for targeted cancer therapy. Its thiol groups stabilize metal complexes, while hydrophobic interactions with lipid bilayers enhance liposome loading efficiency. Pharmacokinetic studies using SPECT/CT imaging show improved tumor retention compared to non-chelated analogs .

Advanced Research Questions

Q. How does BMEDA’s coordination chemistry influence its efficacy in catalytic oxidation compared to ligands like N4Py?

BMEDA’s thiol-rich structure favors soft metal binding (e.g., Re, Tc), whereas N4Py (a pentadentate nitrogen ligand) prefers harder metals like Fe or Mn. In oxidation reactions, BMEDA-metal complexes typically exhibit lower redox activity due to strong metal-sulfur bonds, whereas N4Py-Fe(IV)=O systems show high reactivity in hydrogen atom transfer (HAT) pathways. Kinetic studies (UV-Vis, EPR) and isotopic labeling are used to compare mechanisms .

Q. What methodologies resolve contradictions in BMEDA-metal complex stability under physiological conditions?

Discrepancies arise from pH-dependent thiol oxidation and metal leaching. A systematic approach includes:

- pH titration studies : Measure stability across pH 4–8 using UV-Vis spectroscopy.

- Competitive ligand assays : Compare BMEDA’s binding affinity with endogenous ligands (e.g., glutathione).

- Biodistribution analysis : Track 99mTc-BMEDA in murine models to correlate in vitro stability with in vivo performance .

Q. How do structural modifications of BMEDA alter its pharmacokinetic profile?

Substituents like hydroxyl or ethyl groups can enhance water solubility and reduce renal clearance. For example, β-cyclodextrin nanosponges encapsulate hydrophobic BMEDA derivatives, improving bioavailability and tumor uptake. Pharmacokinetic modeling (WinNonlin) and dosimetry (OLINDA/EXM) quantify organ-specific accumulation and radiation doses .

Q. What mechanistic insights explain BMEDA’s interaction with non-heme iron complexes in oxidation reactions?

BMEDA’s thiols can act as redox-active ligands, facilitating electron transfer in Fe(III)/Fe(IV) cycles. Comparative studies with N4Py-Fe(IV)=O complexes reveal that BMEDA-Fe systems favor oxygen atom transfer (OAT) over HAT, as shown by product analysis (GC-MS) and kinetic isotope effects .

Data Contradictions and Resolution Strategies

- Stability vs. Reactivity Trade-off : BMEDA’s strong metal binding limits reactivity in catalytic cycles but enhances stability in biomedical applications. Context-dependent optimization (e.g., adding labile co-ligands) balances these properties .

- Biodistribution Variability : Discrepancies in tumor uptake are resolved by surface-functionalizing BMEDA-loaded liposomes with targeting ligands (e.g., folate) to improve specificity .

Methodological Recommendations

- For radiopharmaceutical design : Use a ligand-to-metal molar ratio of 2:1 to prevent colloidal formation .

- For catalytic studies : Employ stopped-flow spectroscopy to capture transient Fe(IV)=O intermediates .

- For in vivo tracking : Combine SPECT/CT with bioluminescent imaging to correlate drug localization with therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.